
Propionanilide, N-((piperidinocarbonyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionanilide, N-((piperidinocarbonyl)methyl)- is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its significant pharmacological properties and is often studied for its potential applications in medicinal chemistry. It is structurally related to fentanyl, a well-known narcotic analgesic.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-((piperidinocarbonyl)methyl)- typically involves the reaction of propionanilide with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Propionanilide, N-((piperidinocarbonyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
Propionanilide, N-((piperidinocarbonyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential as an analgesic and its structural similarity to fentanyl.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of Propionanilide, N-((piperidinocarbonyl)methyl)- involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the release of neurotransmitters and produce analgesic effects . The compound’s effects are mediated through the μ-opioid receptor, similar to other opioid analgesics.
類似化合物との比較
Propionanilide, N-((piperidinocarbonyl)methyl)- is structurally similar to several other compounds, including:
Fentanyl: A potent synthetic opioid analgesic.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.
Uniqueness
What sets Propionanilide, N-((piperidinocarbonyl)methyl)- apart from its analogs is its specific functional groups and the resulting pharmacological profile. While it shares many properties with fentanyl and its analogs, slight modifications in its structure can lead to differences in potency, duration of action, and safety profile.
Conclusion
Propionanilide, N-((piperidinocarbonyl)methyl)- is a compound of significant interest in medicinal chemistry due to its structural similarity to fentanyl and its potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific research.
特性
CAS番号 |
97020-72-9 |
|---|---|
分子式 |
C16H22N2O2 |
分子量 |
274.36 g/mol |
IUPAC名 |
N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)18(14-9-5-3-6-10-14)13-16(20)17-11-7-4-8-12-17/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3 |
InChIキー |
OXAUQBYPXYVIGL-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(CC(=O)N1CCCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





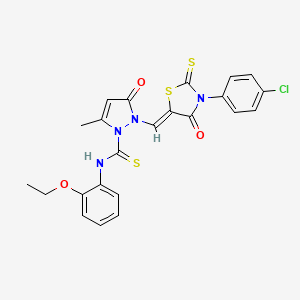
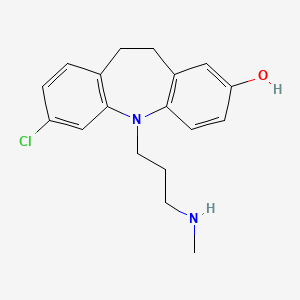
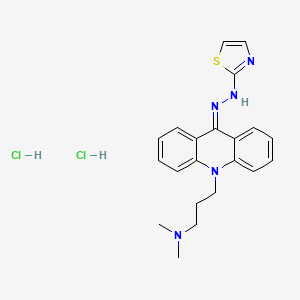
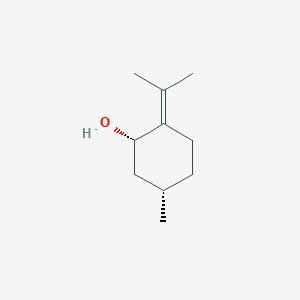
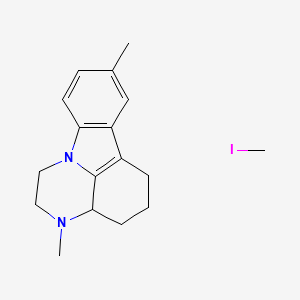



![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)

![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
